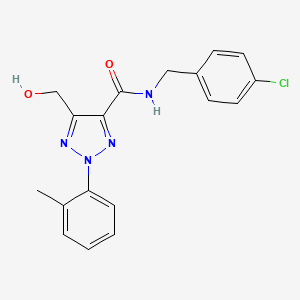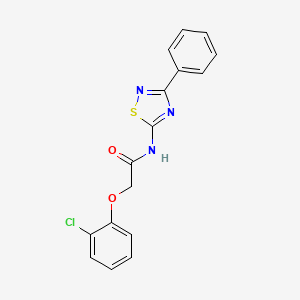![molecular formula C25H28N2O2 B11380119 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B11380119.png)
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2,2-diphenylacetamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(dimethylamino)ethyl chloride with 2-methoxyphenylacetic acid to form an intermediate, which is then reacted with diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. Additionally, the methoxyphenyl and diphenylacetamide moieties contribute to the compound’s binding affinity and specificity for its targets. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound shares the dimethylaminoethyl group but has a different core structure.
2-(dimethylamino)ethyl methacrylate: Another compound with a dimethylaminoethyl group, used in polymer chemistry.
N-(2-(dimethylamino)ethyl)acrylamide: Similar in structure but with an acrylamide moiety.
Uniqueness
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2,2-diphenylacetamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C25H28N2O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H28N2O2/c1-27(2)22(21-16-10-11-17-23(21)29-3)18-26-25(28)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,22,24H,18H2,1-3H3,(H,26,28) |
InChI Key |
JEPZVYVMXSFWIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11380055.png)

![3-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11380066.png)
![4-(3-bromophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11380068.png)
![N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380085.png)
![N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380091.png)



![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11380111.png)
![9-benzyl-6-chloro-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11380126.png)

![10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11380141.png)
